molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate

Cat. No. B8483497
M. Wt: 168.15 g/mol
InChI Key: LZEAULAJJYWKPL-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

To a solution of starting methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate (900 mg, 6.04 mmol) in 4 mL of acetic acid was added sodium azide (975 mg, 12.08 mmol) and the resulting suspension heat to 60° C. and stirred vigorously for 48 h. The solution was cooled to room temperature and diluted with 35 mL of ethyl ether. Solid potassium carbonate was added to the solution which was stirred at room temperature for 20 min. The solids were filtered off via fritted funnel, washed with cool ethyl ether and concentrated under vacuum. Solid precipitated during concentration and was filtered off after concentrating to one-fifth volume. The solids were washed once with cold ether (3 mL) and dried under high vacuum overnight to afford the title compound (308 mg, 31%). LC-MS: m/z (ES)=169 (MH)+.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
975 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:4][CH2:5][CH:6]([C:8]([O:10][CH3:11])=[O:9])[N:7]=1.[N-:12]=[N+:13]=[N-:14].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.C(OCC)C>[N:12]1[N:13]=[N:14][N:7]2[CH:6]([C:8]([O:10][CH3:11])=[O:9])[CH2:5][CH2:4][C:3]=12 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
COC=1CCC(N1)C(=O)OC
Name
Quantity
975 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered off via fritted funnel
WASH
Type
WASH
Details
washed with cool ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Solid precipitated during concentration
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating to one-fifth volume
WASH
Type
WASH
Details
The solids were washed once with cold ether (3 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N=1N=NN2C1CCC2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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